![molecular formula C20H22N4O3S2 B2757976 N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide CAS No. 321998-50-9](/img/structure/B2757976.png)
N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide
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Description
“N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C20H22N4O3S2 and a molecular weight of 430.54 . It’s not intended for human or veterinary use and is available for research use only.
Physical And Chemical Properties Analysis
While the molecular formula and weight are known , other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
- Thiazole derivatives, including compounds similar to our target molecule, have demonstrated antimicrobial properties . These compounds can potentially combat bacterial and fungal infections.
- Thiazole derivatives have been investigated for their anti-inflammatory activity . By modulating inflammatory pathways, they may contribute to managing inflammatory conditions.
- Some thiazole-based compounds exhibit analgesic effects . These molecules could potentially alleviate pain by targeting specific receptors or pathways.
- Thiazole derivatives have shown promise as antitumor agents . They may inhibit cancer cell growth or induce apoptosis.
- For instance, a specific [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide demonstrated potent effects against prostate cancer cells .
- Although not directly studied for our compound, thiazoles have been investigated as potential antiviral agents . Their mechanisms may involve inhibiting viral replication or entry.
- Thiazole derivatives might offer neuroprotection . Their effects on neuronal health and function warrant further exploration.
Antimicrobial Activity
Anti-Inflammatory Effects
Analgesic Properties
Antitumor and Cytotoxic Activity
Antiviral Potential
Neuroprotective Activity
properties
IUPAC Name |
N-[4-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-14(25)21-16-4-6-17(7-5-16)29(26,27)24-10-8-15(9-11-24)18-13-19(23-22-18)20-3-2-12-28-20/h2-7,12-13,15H,8-11H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQGBIFKJNVIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide |
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